molecular formula C18H20O3 B12770249 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- CAS No. 86560-11-4

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)-

Cat. No.: B12770249
CAS No.: 86560-11-4
M. Wt: 284.3 g/mol
InChI Key: XQBZIAXHWIZAIY-UHFFFAOYSA-N
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Description

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- is a chemical compound with the molecular formula C18H20O3 and a molecular weight of 284.35 g/mol It is known for its unique spirocyclic structure, which includes a spiro-oxirane ring fused to a benzoyl group

Preparation Methods

The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

86560-11-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-methyl-4-(4-methylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C18H20O3/c1-12-6-8-14(9-7-12)16(19)15-13(2)17(20)21-18(15)10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3

InChI Key

XQBZIAXHWIZAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=O)OC23CCCCC3)C

Origin of Product

United States

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